What are the physicochemical properties of Dextrin Palmitate for research applications?
What are the physicochemical properties of Dextrin Palmitate for research applications?
For Researchers, Scientists, and Drug Development Professionals
Dextrin Palmitate, the ester of dextrin and palmitic acid, is a versatile biopolymer that has garnered significant interest in various research and development sectors, particularly in pharmaceuticals and cosmetics.[1] Its unique physicochemical properties make it an excellent candidate for applications ranging from emulsion stabilization and viscosity modification to the formation of sophisticated drug delivery systems.[] This technical guide provides an in-depth overview of the core physicochemical properties of Dextrin Palmitate, detailed experimental protocols for its characterization, and logical workflows for its synthesis and application.
Core Physicochemical Properties
Dextrin Palmitate is typically a white to yellowish, odorless powder.[1][3] Its amphiphilic nature, stemming from the hydrophilic dextrin backbone and the hydrophobic palmitate side chains, is central to its functionality.[4] This structure allows it to act as an effective emulsifier and stabilizer for oil-in-water and water-in-oil emulsions.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of Dextrin Palmitate reported in the literature. It is important to note that some properties, such as molecular weight and degree of substitution, can vary depending on the parent dextrin and the synthesis conditions.
| Property | Value | References |
| Molecular Formula | C54H102O9 (representative) | [5] |
| Molecular Weight ( g/mol ) | ~895.38 (representative) | [5] |
| Melting Point (°C) | 80 - 130 | |
| Density (g/mL at 25°C) | 0.53 | |
| Saponification Value (mg KOH/g) | Varies depending on the degree of substitution | [6][7] |
| Acid Value (mg KOH/g) | ≤ 7.0 | [3] |
| Property | Description | References |
| Appearance | White to yellowish powder | [3] |
| Solubility | Soluble in organic solvents and cosmetic oils such as hydrocarbons, esters, and triglycerides.[1][3] Insoluble to sparingly soluble in water. | [1][3] |
| Degree of Substitution (DS) | The average number of palmitoyl groups per glucose unit. Can be controlled during synthesis and is a critical parameter influencing the polymer's properties. | [4][8] |
Experimental Protocols
This section details the methodologies for characterizing the key physicochemical properties of Dextrin Palmitate.
Determination of Degree of Substitution (DS)
The Degree of Substitution is a crucial parameter that dictates the amphiphilicity and, consequently, the functional properties of Dextrin Palmitate. It can be determined using spectroscopic and titrimetric methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: ¹H NMR and ¹³C NMR spectroscopy can be used to determine the DS by comparing the integration of signals corresponding to the protons or carbons of the palmitoyl chains with those of the anhydroglucose units of the dextrin backbone.[4][9]
-
Protocol:
-
Dissolve a precisely weighed amount of Dextrin Palmitate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and/or ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Identify the characteristic peaks for both the palmitoyl group and the dextrin backbone.
-
Calculate the DS by taking the ratio of the integrated peak areas, normalized to the number of protons or carbons in each respective unit.[10][11]
-
2. Saponification and Titration:
-
Principle: This method involves the hydrolysis of the ester bonds in Dextrin Palmitate using a known excess of alkali (e.g., potassium hydroxide). The unreacted alkali is then back-titrated with a standard acid. The amount of alkali consumed is proportional to the amount of palmitoyl groups, from which the DS can be calculated.[6][7][12]
-
Protocol:
-
Accurately weigh a sample of Dextrin Palmitate into a round-bottom flask.
-
Add a known excess volume of standardized alcoholic potassium hydroxide solution.
-
Reflux the mixture for a specified time (e.g., 1 hour) to ensure complete saponification.[12]
-
Allow the solution to cool to room temperature.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess KOH with a standardized solution of hydrochloric acid until the endpoint is reached.
-
Perform a blank titration without the Dextrin Palmitate sample.
-
Calculate the saponification value and subsequently the DS using the following formula:[7][13] Saponification Value (SV) = [(B - S) × M × 56.1] / W Where:
-
B = volume of HCl solution for the blank (mL)
-
S = volume of HCl solution for the sample (mL)
-
M = molarity of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Principle: DSC is used to determine the melting point and other thermal transitions of Dextrin Palmitate by measuring the difference in heat flow between the sample and a reference as a function of temperature.[14][15][16][17]
-
Protocol:
-
Accurately weigh a small amount of Dextrin Palmitate (typically 5-10 mg) into an aluminum DSC pan and seal it hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).[18]
-
Record the heat flow as a function of temperature. The melting point is typically determined as the peak temperature of the endothermic transition.
-
Rheological Characterization
-
Principle: Rotational viscometers or rheometers are used to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of Dextrin Palmitate solutions and gels.[19][20][21][22] This information is crucial for its application as a thickener and gelling agent.
-
Protocol for Viscosity Measurement:
-
Prepare solutions or gels of Dextrin Palmitate in the desired solvent or oil at various concentrations.
-
Select an appropriate spindle or geometry (e.g., cone-plate, parallel-plate) for the viscometer based on the expected viscosity of the sample.
-
Equilibrate the sample to the desired temperature.
-
Measure the torque required to rotate the spindle at a series of increasing shear rates.
-
Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).[23]
-
-
Protocol for Viscoelastic Measurement (Oscillatory Rheology):
Emulsion Preparation and Characterization
-
Principle: Dextrin Palmitate's amphiphilic nature allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions.[26] The stability and droplet size of these emulsions are key performance indicators.
-
Protocol for Emulsion Preparation:
-
Dissolve Dextrin Palmitate in the continuous phase (either water or oil).
-
Gradually add the dispersed phase while homogenizing using a high-shear mixer or sonicator.
-
Continue homogenization for a set period to achieve a fine and uniform emulsion.[27]
-
-
Protocol for Emulsion Characterization:
-
Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and size distribution of the emulsion.
-
Microscopy: Observe the emulsion morphology using optical or electron microscopy.
-
Stability Testing: Monitor the emulsion for signs of instability (e.g., creaming, coalescence, phase separation) over time at different storage conditions (e.g., room temperature, elevated temperature).
-
Critical Micelle Concentration (CMC) Determination
-
Principle: The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is typically observed as a sharp change in a physical property of the solution versus surfactant concentration.[28][29][30][31]
-
General Protocol (using Surface Tensiometry):
-
Prepare a series of Dextrin Palmitate solutions in water (or another suitable solvent) with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the Dextrin Palmitate concentration.
-
The CMC is determined from the breakpoint in the curve, where the surface tension ceases to decrease significantly with increasing concentration.
-
Synthesis and Application Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis of Dextrin Palmitate and its application in forming an oil gel.
Caption: Synthesis workflow for Dextrin Palmitate via esterification.
Caption: Workflow for the formation of an oil gel using Dextrin Palmitate.
Applications in Research and Drug Development
The unique properties of Dextrin Palmitate make it a valuable excipient in pharmaceutical formulations. Its ability to form stable gels with a wide range of oils makes it suitable for topical and transdermal drug delivery systems.[3][32] The formation of a stable emulsion is critical for the delivery of poorly water-soluble drugs. Furthermore, Dextrin Palmitate can be used to modify the release profile of active pharmaceutical ingredients from various dosage forms.[33] As a biocompatible and biodegradable polymer, it is also being explored for more advanced applications in drug targeting and controlled release.[8][25]
References
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- 3. kcia.or.kr [kcia.or.kr]
- 4. Dextrin Palmitate | 83271-10-7 | Benchchem [benchchem.com]
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- 6. Saponification value - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Synthesis and characterization of dextran palmitate for extrusion 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. mdpi.com [mdpi.com]
- 19. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 20. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 21. mrclab.com [mrclab.com]
- 22. worldoftest.com [worldoftest.com]
- 23. cscscientific.com [cscscientific.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Preparation and characterization of emulsion stabilized by octenyl succinic anhydride-modified dextrin for improving storage stability and curcumin encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 28. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 29. cris.unibo.it [cris.unibo.it]
- 30. fpharm.uniba.sk [fpharm.uniba.sk]
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- 32. ulprospector.com [ulprospector.com]
- 33. repositorium.uminho.pt [repositorium.uminho.pt]
